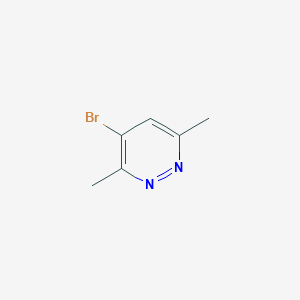

4-Bromo-3,6-dimethylpyridazine

説明

The compound 4-Bromo-3,6-dimethylpyridazine is a derivative of pyridazine, which is a heterocyclic compound with significant pharmaceutical importance. Pyridazine derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmacologically active molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. For instance, a novel method for synthesizing highly functionalized isochromeno[4,3-c]pyridazines involves the intermolecular functionalization of the terminal nitrogen atom of a diazo group with dimethylsulfonium ylide components, followed by a base-promoted cyclization step . Another approach includes the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction, which allows access to a wide range of pharmacologically useful pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been crystallized in the monoclinic crystal system and its structure confirmed by XRD . Density functional theory (DFT) calculations can also be carried out to find the harmony between theoretical and experimental values, including the determination of HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions to form new compounds. For instance, the reaction of 6-bromomethyl-5-formyl-1,3-dimethyluracil and its hydrazones with nucleophiles can afford pyrrolo[3,4-d]pyrimidines or pyrimido[4,5-d]pyridazines . Additionally, the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been reported, which exhibit herbicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For example, the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine shows that the morpholine ring adopts a chair conformation, and the molecules form centro-symmetric dimers through intermolecular π-π interaction . These structural features can affect properties such as solubility, melting point, and reactivity.

科学的研究の応用

Synthesis and Medicinal Chemistry

4-Bromo-3,6-dimethylpyridazine serves as a crucial precursor in medicinal chemistry, particularly in the synthesis of various complex compounds. Wlochal and Bailey (2015) demonstrated its use in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, highlighting its role in overcoming synthetic challenges in medicinal chemistry due to its unreactive nature at certain positions, allowing for efficient transformations without the need for additional protecting groups (Wlochal & Bailey, 2015).

Protein Labeling and Biorthogonal Chemistry

In the field of biochemistry and protein studies, 4-Bromo-3,6-dimethylpyridazine derivatives have been used for advanced applications like protein labeling. Ros et al. (2020) synthesized 3-Bromo-1,2,4,5-tetrazine, a related compound, in a method free from oxidants and metals. This compound is significant for its reactivity, allowing chemoselective protein labeling and facilitating click-to-release biorthogonal reactions, crucial for studying protein functions and interactions (Ros et al., 2020).

Organic Synthesis and Chemical Libraries

Schmitt et al. (2006) utilized 4-bromo-pyridazine-3,6-dione, a related compound, for the efficient preparation of 3-aminopyridazines. Their method involved amination and Pd(0) cross-coupling reactions under microwave irradiation, showcasing the compound's utility in building diverse chemical libraries, vital for drug discovery and development (Schmitt et al., 2006).

Chemical Properties and Reactions

Research on the chemical properties and reactions of 4-Bromo-3,6-dimethylpyridazine derivatives has also been conducted. Sako (1962) studied the N-oxidation of 4-chloro-3,6-dimethylpyridazine, a related compound, providing insights into the reactivity order of these chloro-compounds in nucleophilic substitution reactions. Such studies are fundamental in understanding the chemical behavior of these compounds, which can have implications in various synthetic applications (Sako, 1962).

特性

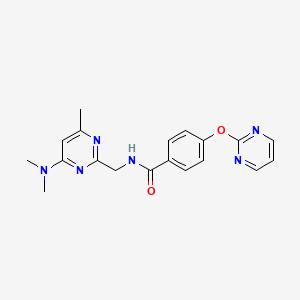

IUPAC Name |

4-bromo-3,6-dimethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKQBREDQLXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,6-dimethylpyridazine | |

CAS RN |

2260931-85-7 | |

| Record name | 4-bromo-3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)